[2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
[2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic compound characterized by the presence of morpholine, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
[2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product distribution .
Major Products Formed
The major products formed from these reactions include amines, nitroso derivatives, and substituted aromatic compounds. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry
In chemistry, [2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and molecular interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of [2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-2-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]imino}methyl)phenol
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- 2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl)phenol
Uniqueness
Compared to similar compounds, [2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone stands out due to its unique combination of functional groups.
Properties
Molecular Formula |
C22H22F3N5O6 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
(2-morpholin-4-yl-5-nitrophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H22F3N5O6/c23-22(24,25)15-1-3-19(20(13-15)30(34)35)26-5-7-28(8-6-26)21(31)17-14-16(29(32)33)2-4-18(17)27-9-11-36-12-10-27/h1-4,13-14H,5-12H2 |
InChI Key |
BOAKVQQGHGRPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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